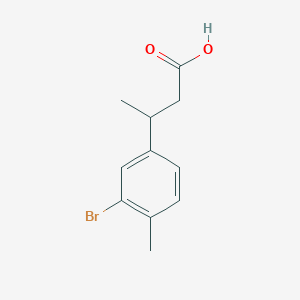

3-(3-Bromo-4-methylphenyl)butanoic acid

Beschreibung

3-(3-Bromo-4-methylphenyl)butanoic acid (CAS: 61692-72-6) is a halogenated aromatic carboxylic acid with the molecular formula C₁₁H₁₃BrO₂ and a molecular weight of 257.129 g/mol. Its structure features a butanoic acid chain attached to a phenyl ring substituted with bromine at the 3-position and a methyl group at the 4-position (para to the acid chain). This compound has been historically used in organic synthesis, though recent reports indicate it is a discontinued product .

Eigenschaften

Molekularformel |

C11H13BrO2 |

|---|---|

Molekulargewicht |

257.12 g/mol |

IUPAC-Name |

3-(3-bromo-4-methylphenyl)butanoic acid |

InChI |

InChI=1S/C11H13BrO2/c1-7-3-4-9(6-10(7)12)8(2)5-11(13)14/h3-4,6,8H,5H2,1-2H3,(H,13,14) |

InChI-Schlüssel |

PZAQADQRPXFQJD-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)C(C)CC(=O)O)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-methylphenyl)butanoic acid typically involves multi-step reactions. One common method includes the bromination of 4-methylphenylbutanoic acid, followed by purification steps to isolate the desired product . The reaction conditions often involve the use of bromine or other brominating agents under controlled temperatures to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

3-(3-Brom-4-methylphenyl)butansäure wird in verschiedenen wissenschaftlichen Forschungsbereichen eingesetzt:

Chemie: Sie dient als Baustein für die Synthese komplexerer organischer Moleküle.

Biologie: Sie wird im Studium biochemischer Pfade und Enzymwechselwirkungen verwendet.

Industrie: Einsatz bei der Synthese von Spezialchemikalien und Materialien.

Wirkmechanismus

Der Wirkmechanismus von 3-(3-Brom-4-methylphenyl)butansäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Das Bromatom und die Carboxylgruppe spielen eine entscheidende Rolle bei seiner Reaktivität und seinen Bindungseigenschaften. Die Verbindung kann mit Enzymen und Rezeptoren interagieren und so verschiedene biochemische Pfade beeinflussen. Detaillierte Studien zu ihrem Wirkmechanismus sind begrenzt, aber es ist bekannt, dass sie an Reaktionen teilnimmt, die ihre Struktur und Funktion modifizieren.

Wissenschaftliche Forschungsanwendungen

3-(3-Bromo-4-methylphenyl)butanoic acid is utilized in several scientific research fields:

Chemistry: It serves as a building block for synthesizing more complex organic molecules.

Biology: It is used in the study of biochemical pathways and enzyme interactions.

Industry: Used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(3-Bromo-4-methylphenyl)butanoic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies on its mechanism of action are limited, but it is known to participate in reactions that modify its structure and function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Positional Isomers

- Molecular Formula: C₁₀H₁₁BrO₂. Key Difference: The absence of a methyl group and altered bromine positioning reduce steric hindrance compared to the target compound. Enantiomerically pure synthesis methods for this isomer are well-documented, involving hydrolysis of ethyl esters under basic conditions .

Functional Group Variants

- 3-Borono-4-methylbenzoic Acid (CAS: 170230-88-3) Structure: Boronic acid (-B(OH)₂) at the 3-position and methyl at the 4-position on a benzoic acid backbone. Molecular Formula: C₈H₉BO₄. Key Difference: The shorter carboxylic acid chain (benzoic acid vs. butanoic acid) and boronic acid functional group make this compound more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Heterocyclic Analogues

- Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates Structure: Imidazole ring with methyl, aryl, and ester groups. Synthesized via cyclization reactions using polyphosphoric acid (PPA) .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility (Inference) | Key Functional Groups |

|---|---|---|---|

| 3-(3-Bromo-4-methylphenyl)butanoic acid | 257.129 | Moderate in polar solvents | Carboxylic acid, Br, CH₃ |

| 3-Borono-4-methylbenzoic acid | 179.970 | Low (boronic acid hydrophobicity) | Boronic acid, CH₃ |

| (S)-3-(4-Bromophenyl)butanoic acid | ~259.10 | High (polar carboxylate salt) | Carboxylic acid, Br |

Notes:

- The carboxylic acid group in the target compound enhances solubility in polar solvents (e.g., methanol, water under basic conditions), whereas boronic acid derivatives are less soluble due to hydrophobicity .

Data Table of Key Compounds

Research Findings and Gaps

- Synthesis : Robust methods exist for positional isomers and boronic acid variants, but the target compound’s discontinuation limits modern applications .

- Pharmacological Potential: Heterocyclic analogues (e.g., imidazole derivatives) show greater promise in drug design due to enhanced bioavailability and target engagement .

- Safety Data: Urgent need for toxicological studies on halogenated butanoic acids to guide safe handling protocols.

Biologische Aktivität

3-(3-Bromo-4-methylphenyl)butanoic acid is an organic compound characterized by a bromine atom and a carboxylic acid group attached to a butanoic acid backbone. Its molecular formula is C12H13BrO2, with a molecular weight of approximately 270.12 g/mol. The unique structural features of this compound allow for various biological interactions, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound features:

- Bromine Substituent : Influences reactivity and biological activity.

- Carboxylic Acid Group : Essential for interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially modulating the activity of enzymes involved in inflammatory pathways. The presence of the bromine atom is thought to enhance these effects by influencing receptor binding and enzyme modulation.

2. Analgesic Properties

The compound has also been investigated for its analgesic effects. The carboxylic acid group is crucial for its interaction with pain receptors, which may lead to pain relief in various models of pain.

The biological activity of this compound may be attributed to its ability to:

- Modulate enzyme activity related to inflammation.

- Interact with specific receptors involved in pain signaling pathways.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds highlights its unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Bromo-3-methylbenzoic acid | C10H9BrO2 | Lacks butanoic acid chain; simpler structure |

| 4-(4-Bromophenyl)butanoic acid | C12H12BrO2 | Similar but different phenyl substitution |

| 3-Bromo-4-methylphenylacetic acid | C11H13BrO2 | Contains an acetic acid functional group |

The unique positioning of the bromine atom and the carboxylic acid group on the butanoic chain contributes to its distinct reactivity and potential biological activities compared to similar compounds.

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds similar to or including derivatives of this compound. For instance:

- Study on Anti-inflammatory Activity : A study demonstrated that derivatives exhibiting electron-withdrawing groups showed enhanced anti-inflammatory effects, suggesting a structure-activity relationship (SAR) that could be explored further for therapeutic applications .

- Analgesic Potency Evaluation : Another investigation assessed various derivatives for their analgesic properties, indicating that modifications to the phenyl ring significantly impacted potency, with some derivatives outperforming traditional analgesics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.